3,4-dimethoxy-N-(2-naphthyl)benzamide
Description
3,4-Dimethoxy-N-(2-naphthyl)benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted benzoyl group attached to a 2-naphthylamine moiety. Its molecular formula is C₁₉H₁₇NO₃, with a molar mass of 307.34 g/mol . The compound has been explored for diverse biological applications, including as a transglutaminase (TG2) inhibitor in cancer research and in regenerative pharmacology for chronic obstructive pulmonary disease (COPD) treatment . Its synthesis typically involves coupling 3,4-dimethoxybenzoic acid derivatives with 2-naphthylamine or functionalized naphthyl intermediates under standard amidation conditions . Structural confirmation is achieved via spectroscopic methods (¹H/¹³C NMR, IR, MS) and X-ray crystallography in related analogs .
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3,4-dimethoxy-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C19H17NO3/c1-22-17-10-8-15(12-18(17)23-2)19(21)20-16-9-7-13-5-3-4-6-14(13)11-16/h3-12H,1-2H3,(H,20,21) |
InChI Key |
SKXUBCZIKHHMHG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 3,4-dimethoxy-N-(2-naphthyl)benzamide are influenced by its substitution pattern and aromatic backbone. Below is a comparative analysis with structurally related benzamide derivatives:
Key Findings
Substituent Effects on Binding Affinity: The 3,4-dimethoxy group enhances hydrogen bonding in FGFR-1 inhibitors compared to mono-methoxy or non-aromatic analogs (e.g., ΔG = -8.57 kcal/mol vs. -6.09 kcal/mol) . However, in quinone reductase 2 (QR2) inhibition, the naphthyl-methoxy substitution in this compound results in lower potency (IC₅₀ = 5500 nM) compared to analogs with extended alkyl chains (IC₅₀ = 43.65 nM), suggesting steric or electronic limitations in QR2 binding .
Role of Aromatic Backbone: Naphthyl vs. Naphthyl vs. Pyrazole: The pyrazole-containing analog (3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide) exhibits stronger FGFR-1 binding due to complementary π-σ and hydrogen-bond interactions .
Synthetic Accessibility :
- Derivatives with chiral naphthylethyl groups (e.g., compound 5d) are synthesized in >99% yield, indicating robust amidation protocols .
- In contrast, chromenyl or triazole-containing analogs require multi-step syntheses, often with lower yields .
Structural Flexibility: The 2-acylamino side chain in benzamide analogs (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) is critical for PCAF HAT inhibition (79% activity at 100 μM), whereas this compound lacks this feature, limiting its applicability in histone acetylation pathways .
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